molecular formula C28H32N2O2 B1145167 BU 72 CAS No. 173265-76-4

BU 72

Cat. No.: B1145167
CAS No.: 173265-76-4
M. Wt: 428.6 g/mol
InChI Key: RGJHUVJQGAAZLK-DIZBDODISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BU 72 is an extremely potent opioid compound used primarily in pharmacological research. It is an agonist for the μ-opioid receptor, exhibiting exceptionally high binding affinity and potency, comparable to carfentanil. This compound has a molecular formula of C28H32N2O2 and a molar mass of 428.576 g/mol . It is known for its high efficacy, providing a stronger maximal effect than the standard full agonist DAMGO .

Preparation Methods

The synthesis of BU 72 involves several steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through a series of chemical reactions, including alkylation, reduction, and cyclization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and yield .

Chemical Reactions Analysis

BU 72 undergoes various chemical reactions, including:

Mechanism of Action

BU 72 exerts its effects by binding to the μ-opioid receptor with high affinity. This binding leads to the activation of the receptor, resulting in the inhibition of adenylate cyclase activity, reduced intracellular cAMP levels, and subsequent modulation of ion channels. These molecular events lead to the analgesic effects observed with this compound . The compound’s strong lipophilic binding interactions with the μ-opioid receptor confer slow receptor kinetics and a long duration of action .

Comparison with Similar Compounds

BU 72 is unique due to its exceptionally high binding affinity and potency. Similar compounds include:

Properties

CAS No.

173265-76-4

Molecular Formula

C28H32N2O2

Molecular Weight

428.6 g/mol

IUPAC Name

(1R,2S,4R,6R,10R)-6-methoxy-5,20-dimethyl-4-phenyl-3,20-diazahexacyclo[8.7.3.15,9.01,9.02,6.012,17]henicosa-7,12(17),13,15-tetraen-15-ol

InChI

InChI=1S/C28H32N2O2/c1-25-17-26-11-12-28(25,32-3)24(29-23(25)18-7-5-4-6-8-18)27(26)13-14-30(2)22(26)15-19-9-10-20(31)16-21(19)27/h4-12,16,22-24,29,31H,13-15,17H2,1-3H3/t22-,23-,24+,25?,26?,27+,28+/m1/s1

InChI Key

RGJHUVJQGAAZLK-DIZBDODISA-N

Isomeric SMILES

CC12CC34C=C[C@@]1([C@H]([C@@]35CCN([C@@H]4CC6=C5C=C(C=C6)O)C)N[C@@H]2C7=CC=CC=C7)OC

Canonical SMILES

CC12CC34C=CC1(C(C35CCN(C4CC6=C5C=C(C=C6)O)C)NC2C7=CC=CC=C7)OC

Synonyms

[2S-(2α,3α,3aβ,5aα,6β,11bβ,11cα)]-2,3,3a,6,7,11c-Hexahydro-3a-methoxy-3,14-dimethyl-2-phenyl-, 6,11b-(Iminoethano)-3,5a-methano-1H-naphth[2,1-g]indol-10-ol

Origin of Product

United States

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